molecular formula C9H9ClO2 B13446637 1-(2-Chloro-6-hydroxyphenyl)propan-1-one CAS No. 1261686-21-8

1-(2-Chloro-6-hydroxyphenyl)propan-1-one

Cat. No.: B13446637
CAS No.: 1261686-21-8
M. Wt: 184.62 g/mol
InChI Key: ZVRKPLMTYDKNOG-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9ClO2 It is characterized by the presence of a chloro group, a hydroxyl group, and a propanone moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-6-hydroxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products Formed:

    Oxidation: Formation of this compound.

    Reduction: Formation of 1-(2-chloro-6-hydroxyphenyl)propan-1-ol.

    Substitution: Formation of 1-(2-substituted-6-hydroxyphenyl)propan-1-one derivatives.

Scientific Research Applications

1-(2-Chloro-6-hydroxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-chloro-6-hydroxyphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and chloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)propan-1-one: Lacks the hydroxyl group, resulting in different reactivity and applications.

    1-(2-Hydroxyphenyl)propan-1-one:

    1-(4-Chloro-2-hydroxyphenyl)propan-1-one: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.

Uniqueness: 1-(2-Chloro-6-hydroxyphenyl)propan-1-one is unique due to the presence of both chloro and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

1261686-21-8

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-(2-chloro-6-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H9ClO2/c1-2-7(11)9-6(10)4-3-5-8(9)12/h3-5,12H,2H2,1H3

InChI Key

ZVRKPLMTYDKNOG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1Cl)O

Origin of Product

United States

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